molecular formula C13H20N2 B11762550 ((R)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine

((R)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine

Cat. No.: B11762550
M. Wt: 204.31 g/mol
InChI Key: KNCVIVHOXNPVNM-NWDGAFQWSA-N
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Description

(®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine is a chiral amine compound that features a pyrrolidine ring substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-Phenylethylamine and pyrrolidine.

    Formation of Intermediate: The (S)-1-Phenylethylamine is reacted with a suitable protecting group to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Deprotection: The protecting group is removed to yield the final product, (®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **(®-1-Phenylethyl)pyrrolidine
  • **((S)-1-Phenylethyl)pyrrolidine
  • **(®-1-((S)-1-Phenylethyl)pyrrolidin-2-yl)methanamine

Uniqueness

(®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can influence its biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

[(3R)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2/c1-11(13-5-3-2-4-6-13)15-8-7-12(9-14)10-15/h2-6,11-12H,7-10,14H2,1H3/t11-,12+/m0/s1

InChI Key

KNCVIVHOXNPVNM-NWDGAFQWSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@@H](C2)CN

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CN

Origin of Product

United States

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